1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a pyrrolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea typically involves multiple steps:
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Formation of the Pyrrolidinone Intermediate:
Starting Materials: 4-fluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction is carried out under reflux in the presence of a suitable solvent such as ethanol, followed by cyclization to form the pyrrolidinone ring.
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Attachment of the Dimethoxyphenyl Group:
Starting Materials: 2,3-dimethoxyaniline.
Reaction Conditions: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
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Formation of the Urea Linkage:
Starting Materials: The intermediate from the previous step and an isocyanate derivative.
Reaction Conditions: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, typically under mild heating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea can significantly influence its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-5-3-4-16(19(17)28-2)23-20(26)22-11-13-10-18(25)24(12-13)15-8-6-14(21)7-9-15/h3-9,13H,10-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRMIKFMLHFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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